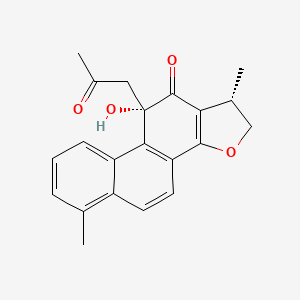

15-epi-Danshenol A

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-GTJPDFRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Biological Significance of 15-epi-Danshenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-epi-Danshenol A is a naturally occurring abietane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, isolation, and putative biological activities of this compound. Drawing from available scientific literature, this document details the natural sources of the compound, provides a representative experimental protocol for its isolation and characterization, summarizes key quantitative data, and explores potential signaling pathways through which it may exert its effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a stereoisomer of Danshenol A, both of which belong to the larger class of tanshinones, a group of bioactive diterpenoids. These compounds are primarily known for their presence in the roots of plants from the Salvia genus, which have a long history of use in traditional medicine. The unique chemical structure of this compound contributes to its distinct biological activities, which are a subject of ongoing research. This document aims to consolidate the current understanding of this compound, providing a technical foundation for further investigation.

Natural Origin and Biosynthesis

This compound is a secondary metabolite found in the roots of specific medicinal plants.

Botanical Sources

The primary documented sources of this compound are plants belonging to the Salvia genus. Specifically, it has been isolated from:

-

Salvia glutinosa : The roots of this plant, commonly known as glutinous sage or Jupiter's sage, have been identified as a source of both Danshenol A and this compound.[1][2]

-

Salvia miltiorrhiza (Danshen) : While more commonly known for other tanshinones, the roots of S. miltiorrhiza are a well-established source of a wide array of diterpenoids, and it is considered a likely source of this compound as an active metabolite.[3]

Biosynthetic Pathway

The biosynthesis of tanshinones, including the Danshenol A backbone, occurs through the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all terpenoids.

The key steps in the biosynthesis are believed to be:

-

Precursor Synthesis: The MEP pathway generates IPP and DMAPP.

-

Diterpene Skeleton Formation: Geranylgeranyl diphosphate (GGPP) synthase catalyzes the condensation of IPP and DMAPP to form GGPP, the precursor for diterpenes.

-

Cyclization and Modification: A series of cyclization and oxidation reactions, catalyzed by enzymes such as terpene synthases and cytochrome P450 monooxygenases, lead to the formation of the characteristic abietane skeleton of tanshinones. The final steps leading to the specific stereochemistry of this compound are not yet fully elucidated but involve stereospecific enzymatic reactions.

Experimental Protocols

The following sections detail a representative methodology for the isolation and characterization of this compound from its natural source, based on protocols described for related compounds isolated from Salvia species.

Isolation of this compound from Salvia glutinosa Roots

This protocol is a composite based on established methods for the separation of diterpenoids from Salvia roots.

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect fresh roots of Salvia glutinosa. Clean the roots to remove soil and debris, then air-dry them in a well-ventilated area away from direct sunlight. Once fully dried, grind the roots into a coarse powder.

-

Extraction: Macerate the powdered root material with a suitable organic solvent, such as a mixture of n-hexane and ethyl acetate, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Chromatographic Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.

-

Semi-preparative HPLC: Further purify the fractions containing the compounds of interest using semi-preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column. A mobile phase of n-hexane and dichloromethane is often effective for separating tanshinones. This step is crucial for separating the epimers, Danshenol A and this compound.

3.1.3. Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry.

The workflow for the isolation and characterization of this compound is depicted in the following diagram:

Quantitative Data

Quantitative analysis of this compound in its natural sources is essential for standardization and for understanding its potential contribution to the overall biological activity of the plant extract. While specific quantitative data for this compound is limited in the public domain, the table below presents data for related tanshinones found in various Salvia species, which provides a comparative context.

| Compound | Salvia miltiorrhiza | S. brachyloma | S. castanea | S. trijuga | S. bowleyana | S. przewalskii |

| Cryptotanshinone | 0.23% | - | - | - | - | - |

| Tanshinone I | 0.11% | - | - | - | - | - |

| Tanshinone IIA | 0.29% | - | - | - | - | - |

| Dihydrotanshinone I | - | - | - | - | - | - |

| Salvianolic acid B | >3.0% | - | - | - | 9.22% | - |

| Rosmarinic acid | - | - | - | - | - | - |

| This compound | Present, amount not specified | Not reported | Not reported | Not reported | Not reported | Not reported |

Data for Cryptotanshinone, Tanshinone I, and Tanshinone IIA are representative values. Salvianolic acid B content is from a specific study and may vary. The presence of this compound in S. miltiorrhiza is inferred from its classification as a tanshinone derivative.

Putative Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce. However, research on the closely related Danshenol A provides significant insights into its potential mechanisms of action. It is plausible that this compound, as a stereoisomer, interacts with similar cellular targets and pathways.

Inhibition of Inflammatory Pathways

One of the key putative mechanisms of action for Danshenol A, and likely this compound, is the inhibition of pro-inflammatory signaling cascades. A prominent example is the interference with the TNF-α-induced inflammatory response in endothelial cells.

The proposed signaling pathway is as follows:

-

TNF-α Stimulation: Tumor necrosis factor-alpha (TNF-α) binds to its receptor on the surface of endothelial cells.

-

NOX4 Activation: This binding leads to the activation of NADPH oxidase 4 (NOX4), a key enzyme in the production of reactive oxygen species (ROS).

-

IKKβ/NF-κB Activation: The increase in intracellular ROS activates the IκB kinase β (IKKβ), which in turn phosphorylates the inhibitor of kappa B (IκBα). This phosphorylation leads to the degradation of IκBα and the release and nuclear translocation of the transcription factor NF-κB.

-

ICAM-1 Expression: In the nucleus, NF-κB binds to the promoter region of the intercellular adhesion molecule-1 (ICAM-1) gene, leading to its increased expression. ICAM-1 is a key molecule in the adhesion of leukocytes to the endothelium, a critical step in the inflammatory process.

-

Inhibition by Danshenol A: Danshenol A has been shown to inhibit this pathway by reducing the expression of NOX4, thereby preventing the downstream activation of IKKβ and NF-κB and subsequent ICAM-1 expression.

The following diagram illustrates this proposed signaling pathway:

Conclusion

This compound is a naturally derived diterpenoid with significant potential for further scientific investigation. Its origin in medicinal plants of the Salvia genus, particularly S. glutinosa and S. miltiorrhiza, underscores the importance of natural products in drug discovery. While detailed studies on this specific epimer are still emerging, the knowledge gained from its closely related isomer, Danshenol A, provides a strong foundation for future research into its pharmacological properties and therapeutic applications. The methodologies and pathways described in this guide are intended to facilitate and inspire further exploration of this promising natural compound.

References

- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Danshenol-A and 15-epi-danshenol-A from the roots of Salvia glutinosa [agris.fao.org]

- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

15-epi-Danshenol A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-epi-Danshenol A is a naturally occurring abietane diterpenoid that, along with its isomer Danshenol A, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the discovery and isolation history of this compound, alongside available data on its biological activity. Due to the limited specific data for this compound, this guide also includes information on the closely related and more extensively studied Danshenol A to provide a broader context for its potential mechanisms and activities. This guide details the initial discovery, outlines a general experimental protocol for its isolation from natural sources, presents available quantitative data, and visualizes a key signaling pathway associated with its isomer.

Discovery and Isolation History

This compound was first reported in the scientific literature in a 1998 publication by Nagy and colleagues.[1][2] The initial discovery and isolation of this compound were from the roots of Salvia glutinosa, a perennial plant belonging to the Lamiaceae family. This initial study identified both Danshenol A and its epimer, this compound, as novel natural products.

While first identified in Salvia glutinosa, this compound is also considered to be an active metabolite derived from the more commonly known medicinal plant, Salvia miltiorrhiza (Danshen). The research on diterpenoids from various Salvia species has been ongoing, with numerous compounds being isolated and characterized for their potential biological activities.

Experimental Protocols

General Isolation Protocol for Diterpenoids from Salvia glutinosa Roots

This protocol is based on the methodologies used for the isolation of various diterpenoids from Salvia glutinosa and represents a likely approach for obtaining this compound.

Objective: To extract and isolate this compound from the dried roots of Salvia glutinosa.

Materials and Reagents:

-

Dried and powdered roots of Salvia glutinosa

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., gradients of n-hexane/EtOAc and CH₂Cl₂/MeOH)

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

The air-dried and powdered roots of Salvia glutinosa are subjected to sequential extraction with solvents of increasing polarity.

-

Initially, a defatting step is performed using n-hexane to remove non-polar constituents.

-

The defatted plant material is then extracted with dichloromethane or ethyl acetate to obtain a crude extract containing the diterpenoids.

-

-

Fractionation:

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those with similar profiles.

-

-

Purification:

-

The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques.

-

Size-exclusion chromatography on Sephadex LH-20 with a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) is used to separate compounds based on their molecular size.

-

Repeated column chromatography on silica gel with fine-tuned solvent systems is performed to achieve higher purity.

-

Final purification is typically achieved by preparative HPLC on a C18 or silica column to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure and stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

The following diagram illustrates a generalized workflow for the isolation of diterpenoids from Salvia glutinosa.

Quantitative Data

Specific quantitative data on the biological activity of this compound is limited in the currently available literature. However, data for its closely related isomer, Danshenol A, provides valuable insights into the potential bioactivities of this class of compounds.

Disclaimer: The following data pertains to Danshenol A , not this compound. Due to the lack of specific quantitative data for this compound, this information is provided for comparative and contextual purposes.

Cytotoxicity of Danshenol A

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Human Breast Cancer | 10.3 ± 1.1 | [2] |

| HL-60 | Human Promyelocytic Leukemia | 7.9 ± 0.5 | [2] |

| HS-5 | Human Bone Marrow Stromal (Non-malignant) | > 50 | [2] |

Signaling Pathways

Disclaimer: The following signaling pathway describes the mechanism of action for Danshenol A . Specific signaling pathways for this compound have not been elucidated in the reviewed literature. This information is presented to illustrate a potential mechanism for this class of compounds.

Danshenol A has been shown to exert its anti-inflammatory effects by inhibiting the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells. This inhibition is mediated through a NOX4-dependent pathway that ultimately suppresses the activation of the NF-κB transcription factor.

The key steps in this pathway are:

-

TNF-α stimulation of endothelial cells leads to an increase in the expression of NOX4, a member of the NADPH oxidase family.

-

Increased NOX4 expression results in elevated levels of reactive oxygen species (ROS).

-

ROS production promotes the activation of the IKKβ/IκBα signaling cascade.

-

This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

-

The release of the p65 subunit of NF-κB allows it to translocate to the nucleus.

-

In the nucleus, NF-κB p65 promotes the transcription of target genes, including ICAM-1.

-

Danshenol A inhibits the expression of NOX4, thereby blocking the entire downstream signaling cascade, leading to reduced ICAM-1 expression and subsequent monocyte adhesion to endothelial cells.

The following diagram visualizes the inhibitory effect of Danshenol A on the TNF-α-induced NF-κB signaling pathway.

Future Directions

The discovery of this compound and its isomer highlights the rich chemical diversity of the Salvia genus and its potential for yielding novel therapeutic agents. Further research is warranted to:

-

Fully elucidate the detailed biological activity profile of this compound, including quantitative assessments of its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects.

-

Investigate the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

-

Conduct comparative studies between Danshenol A and this compound to determine if their stereochemical differences translate into distinct biological activities and potencies.

-

Develop efficient synthetic routes to produce this compound in larger quantities to facilitate further preclinical and clinical research.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. While significant gaps in the specific knowledge of this compound remain, the available data on its isomer suggests a promising area for future investigation.

References

Unveiling 15-epi-Danshenol A: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and relevant biological pathways associated with 15-epi-Danshenol A, a diterpenoid of growing interest in pharmacological research. This document is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrences of this compound

This compound is a naturally occurring abietane-type diterpenoid predominantly found in the plant genus Salvia. While it has been identified in the well-known medicinal plant Salvia miltiorrhiza (Danshen), it is considered a minor constituent in this species. The primary and most significant natural source of this compound identified to date is the roots of Salvia glutinosa, commonly known as glutinous sage.

Initial isolation of both Danshenol A and its epimer, this compound, was first reported from the roots of Salvia glutinosa in 1998.[1] Subsequent research has solidified the status of S. glutinosa as a key source for these compounds. While quantitative data for many tanshinones in Salvia species are available, specific yield data for this compound remains largely unreported in publicly available literature. However, analysis of Danshenol A content in S. glutinosa roots has shown variability, with concentrations ranging from 3.4 mg/kg to 15.7 mg/kg in different samples, suggesting that the yield of its epimer may also be subject to geographical and environmental factors.[2][3]

Quantitative Data on Related Compounds in Salvia Species

For comparative purposes, the following table summarizes the quantitative data for Danshenol A and other major tanshinones found in the roots of Salvia glutinosa and Salvia miltiorrhiza. This data is extracted from a 2023 study by Ayvazyan et al. and highlights the differing phytochemical profiles of these two species.

| Compound | Salvia glutinosa (Sample SAG_A) (mg/kg dried plant material) | Salvia glutinosa (Sample SAG_I) (mg/kg dried plant material) | Salvia miltiorrhiza (mg/kg dried plant material) |

| Danshenol A | 10.9 | 15.7 | Not Detected |

| Dihydrotanshinone I | 3.4 | 1.6 | 125 |

| Cryptotanshinone | 4.1 | 2.3 | 764 |

| Tanshinone I | 4.8 | 2.9 | 168 |

| Tanshinone IIA | 5.2 | 3.1 | 895 |

| (+)-Danshexinkun A | 6.5 | 4.2 | 52 |

| Dehydroabietic acid | Not Detected | 112 | Not Detected |

| (+)-Pisiferic acid | 112 | Not Detected | Not Detected |

Experimental Protocol: Isolation of this compound from Salvia glutinosa Roots

The following is a detailed methodology for the isolation of this compound from the roots of Salvia glutinosa. This protocol is based on the "isolation tree" described in the supplementary materials of a 2023 study by Ayvazyan et al. on the cytotoxic diterpenoids from this plant.[2][4]

1. Plant Material and Extraction:

-

Air-dried and powdered roots of Salvia glutinosa are used as the starting material.

-

The powdered roots are subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a dry residue.

2. Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

The fractions are collected, and the solvents are evaporated to yield the respective partitioned extracts. This compound is expected to be present in the less polar fractions, such as the dichloromethane or ethyl acetate fractions.

3. Chromatographic Purification:

-

Column Chromatography: The fraction containing the compounds of interest is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC on silica gel plates with a suitable solvent system (e.g., n-hexane-ethyl acetate mixtures). The bands corresponding to the compound are scraped off and eluted with a polar solvent like methanol or chloroform.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on its epimer, Danshenol A, provides valuable insights into its potential pharmacological effects. Danshenol A has been shown to possess anti-inflammatory properties.

A notable study demonstrated that Danshenol A inhibits the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in endothelial cells.[5] This inhibition is mediated through the NOX4-dependent IKKβ/NF-κB signaling pathway. The activation of this pathway is a critical step in the inflammatory response, and its inhibition by Danshenol A suggests a potential therapeutic application in inflammatory diseases. Given the structural similarity, it is plausible that this compound may exhibit similar or related biological activities. However, further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. Danshenol-A and 15-epi-danshenol-A from the roots of Salvia glutinosa [agris.fao.org]

- 2. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]

- 3. macau.uni-kiel.de [macau.uni-kiel.de]

- 4. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untraveled Path: A Technical Guide to the Biosynthesis of 15-epi-Danshenol A in Salvia

For Immediate Release

[Shanghai, CN – November 19, 2025] – While the intricate biosynthetic pathways of many pharmacologically significant diterpenoids in Salvia species, such as the tanshinones, have been extensively mapped, the precise enzymatic journey to 15-epi-Danshenol A remains an area of active scientific inquiry. This technical guide synthesizes the current understanding of abietane-type diterpenoid biosynthesis in Salvia miltiorrhiza (Danshen) to propose a putative pathway for this compound. It is designed for researchers, scientists, and drug development professionals engaged in natural product biosynthesis and metabolic engineering.

The biosynthesis of abietane-type diterpenoids in Salvia is a complex process originating from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).[1] The pathway proceeds through several key enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs), which are responsible for the vast structural diversity of these compounds.[2]

I. The Core Biosynthetic Framework: From GGPP to Miltiradiene

The initial and well-characterized steps of abietane diterpenoid biosynthesis in S. miltiorrhiza involve the formation of the tricyclic hydrocarbon scaffold, miltiradiene. This process is a two-step cyclization of GGPP.

-

Formation of Copalyl Diphosphate (CPP): The pathway begins with the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate. This reaction is catalyzed by the class II diterpene synthase, copalyl diphosphate synthase (SmCPS).[3]

-

Formation of Miltiradiene: The bicyclic intermediate, (+)-CPP, is then further cyclized and rearranged by a class I diterpene synthase, kaurene synthase-like (SmKSL), to produce the abietane skeleton of miltiradiene.[3]

II. The Putative Pathway to this compound

While the precise enzymatic steps from miltiradiene to this compound have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of related tanshinones and the chemical structure of Danshenol A. This proposed pathway involves a series of oxidative modifications catalyzed by cytochrome P450 enzymes.

A key intermediate downstream of miltiradiene is ferruginol, which is formed by the hydroxylation of miltiradiene at the C-12 position, a reaction catalyzed by the cytochrome P450 enzyme CYP76AH1.[2] From ferruginol, the pathway likely proceeds through a series of hydroxylations and subsequent ring formations to yield the Danshenol structure. The stereochemistry at the C-15 position is a critical step that would be determined by a specific, yet unidentified, enzyme.

Below is a diagram illustrating the proposed biosynthetic pathway.

III. Quantitative Data on Related Diterpenoids

While specific quantitative data for the biosynthetic pathway of this compound is not yet available, the following table summarizes the content of related and well-studied diterpenoids in Salvia species to provide a comparative context.

| Compound | Species | Plant Part | Concentration (mg/kg dry weight) | Analytical Method |

| Cryptotanshinone | Salvia miltiorrhiza | Root | 764 | UHPLC |

| Tanshinone IIA | Salvia miltiorrhiza | Root | 895 | UHPLC |

| Danshenol A | Salvia glutinosa | Root | Not specified | UHPLC |

Data compiled from existing literature.

IV. Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

A. Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate cytochrome P450s and other enzymes involved in the downstream modifications of miltiradiene.

Protocol:

-

Plant Material: Collect root tissues from Salvia miltiorrhiza at various developmental stages, and from plants subjected to elicitor treatment (e.g., methyl jasmonate) to induce secondary metabolism.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Co-expression Analysis: Analyze the transcriptomic data to identify genes that are co-expressed with known genes in the tanshinone biosynthetic pathway, such as SmCPS, SmKSL, and CYP76AH1.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the candidate P450 genes to identify homologs of known terpenoid-modifying enzymes.

B. Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. miltiorrhiza cDNA.

-

Vector Construction: Clone the candidate genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (transient expression).

-

Heterologous Expression:

-

Yeast: Transform the expression constructs into a yeast strain engineered to produce the precursor, ferruginol.

-

N. benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs, along with constructs for the upstream pathway enzymes if necessary.

-

-

Metabolite Extraction and Analysis: After a period of incubation, extract the metabolites from the yeast culture or plant tissue. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

-

In Vitro Enzyme Assays:

-

Express and purify the candidate enzymes from E. coli.

-

Perform in vitro assays using the purified enzyme, the putative substrate (e.g., ferruginol), and necessary co-factors (e.g., NADPH and a cytochrome P450 reductase).

-

Analyze the reaction products by GC-MS or LC-MS.

-

C. Analytical Method for Separation and Quantification of Danshenol Isomers

Objective: To develop a method for the separation and quantification of Danshenol A and its stereoisomers.

Protocol:

-

Sample Preparation: Extract dried and powdered root material from S. miltiorrhiza with a suitable solvent such as methanol or a mixture of chloroform and methanol.

-

Chromatographic Separation:

-

System: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: Employ a chiral stationary phase column (e.g., Chiralcel OD-H) to separate the stereoisomers.

-

Mobile Phase: Optimize the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the isomers.

-

-

Detection and Quantification:

-

Detector: Use a tandem mass spectrometer (MS/MS) for sensitive and selective detection.

-

Quantification: Develop a multiple reaction monitoring (MRM) method based on the specific precursor-to-product ion transitions for Danshenol A. Use an external calibration curve with an authentic standard of this compound for absolute quantification.

-

V. Logical Workflow for Pathway Discovery

The following diagram outlines the logical workflow for the discovery and characterization of the this compound biosynthetic pathway.

VI. Conclusion and Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Salvia miltiorrhiza presents an exciting frontier in plant biochemistry and natural product synthesis. The identification of the specific cytochrome P450s and other enzymes responsible for the final steps of its formation will not only fill a significant gap in our understanding of diterpenoid metabolism but also provide valuable enzymatic tools for the metabolic engineering of high-value pharmaceuticals. The methodologies outlined in this guide provide a robust framework for researchers to systematically unravel this and other complex biosynthetic pathways.

References

- 1. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Integrated Transcriptomics and Proteomics to Reveal Regulation Mechanism and Evolution of SmWRKY61 on Tanshinone Biosynthesis in Salvia miltiorrhiza and Salvia castanea [frontiersin.org]

In-depth Technical Guide: Known Biological Activities of 15-epi-Danshenol A

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the currently accessible scientific literature regarding the biological activities of the abietane diterpenoid, 15-epi-Danshenol A. A thorough investigation of available research indicates that detailed biological studies specifically on this stereoisomer are limited. The primary research identifying this compound and investigating its activity was published in 1998. While this key publication is cited in subsequent literature, its full text, containing specific quantitative data and detailed experimental protocols, is not widely accessible in the public domain.

Therefore, this guide presents the available information on this compound, supplemented with data from its close stereoisomer, Danshenol A, to provide a broader context for its potential biological functions. It is crucial to note that in many studies on Danshenol A, the specific stereochemistry is not defined.

Overview of Danshenol A and its Stereoisomers

Danshenol A and its stereoisomer, this compound, are abietane-type diterpenoids. These compounds have been isolated from plants of the Salvia genus, notably Salvia glutinosa and Salvia miltiorrhiza. The structural difference between Danshenol A and this compound lies in the stereochemistry at position 15 of the molecule, a feature that can significantly influence biological activity.

Known Biological Activities

The primary biological activity associated with Danshenol A and its isomers is the inhibition of aldehyde reductase.

Aldehyde Reductase Inhibition

Research has identified Danshenol A as a potent inhibitor of aldehyde reductase (AR). One study reported an IC50 value of 0.10 µM for Danshenol A, which is comparable to that of the clinically used AR inhibitor, epalrestat.[1][2] Aldehyde reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications.

A pivotal, though not fully accessible, study from 1998 first isolated both Danshenol A and this compound from the roots of Salvia glutinosa and investigated their properties, including their effects on aldehyde reductase.[3]

Quantitative Data on Aldehyde Reductase Inhibition by Danshenol A (unspecified stereoisomer)

| Compound | Target Enzyme | IC50 (µM) | Source Organism of Compound | Reference |

| Danshenol A | Aldose Reductase | 0.10 | Salvia miltiorrhiza Bunge | [Tezuka et al., 1997][1] |

Experimental Protocols

While the specific protocol used to determine the activity of this compound is not available, a general methodology for assessing aldehyde reductase inhibition can be outlined based on standard practices in the field.

General Protocol for Aldose Reductase Inhibition Assay

A common method for measuring aldose reductase activity involves spectrophotometrically monitoring the oxidation of NADPH to NADP+.

Workflow for Aldose Reductase Inhibition Assay

Caption: General workflow for an in vitro aldose reductase inhibition assay.

Signaling Pathways

Currently, there is no available information detailing the specific signaling pathways modulated by this compound. Research on the broader class of compounds from Salvia species suggests potential interactions with various cellular targets, but specific pathways for this isomer have not been elucidated in the accessible literature.

Conclusion and Future Directions

The biological activity of this compound, particularly its potential as an aldehyde reductase inhibitor, warrants further investigation. The primary limitation in providing a more detailed analysis is the lack of public access to the full dataset from the original research that characterized this compound.

Future research should focus on the following areas:

-

Re-synthesis and Confirmation of Activity: Chemical synthesis of this compound and subsequent head-to-head comparison with Danshenol A in aldehyde reductase inhibition assays would provide definitive data on the influence of its stereochemistry.

-

Broader Biological Screening: Evaluating this compound against a wider panel of biological targets would help to uncover any additional activities and potential therapeutic applications.

-

Cellular and In Vivo Studies: If potent activity is confirmed, studies in cellular models of diabetic complications and subsequent in vivo animal models would be the logical next steps to assess its therapeutic potential.

References

15-epi-Danshenol A: A Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 15-epi-Danshenol A is limited. This document synthesizes available information on closely related Danshenol compounds (Danshenol A, B, and C) to propose hypothesized mechanisms of action for this compound. These hypotheses are based on the structural similarity within the Danshenol family and should be subject to experimental verification.

Introduction

This compound is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. Like other Danshenols, it is presumed to possess significant biological activities, including anti-inflammatory and antioxidant effects, with potential applications in cardiovascular research. This guide provides an in-depth overview of the hypothesized signaling pathways and molecular interactions of this compound, based on studies of its close structural analogs.

Hypothesized Mechanisms of Action

Based on the known activities of Danshenol A, B, and C, we can hypothesize several potential mechanisms of action for this compound. These primarily revolve around the modulation of inflammatory and oxidative stress pathways.

Inhibition of the NF-κB Signaling Pathway (Hypothesized from Danshenol A)

A key hypothesized anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This hypothesis is extrapolated from studies on Danshenol A, which has been shown to inhibit TNF-α-induced inflammation in endothelial cells. The proposed pathway involves the modulation of NADPH oxidase 4 (NOX4).

Signaling Pathway Diagram:

Modulation of the PIK3CG/NLRP3 Inflammasome Pathway (Hypothesized from Danshenol B)

Another potential mechanism is the regulation of the PIK3CG/NLRP3 inflammasome pathway. This is based on findings for Danshenol B, which has been shown to alleviate central post-stroke pain through this pathway. This suggests a role for this compound in neuro-inflammation and related pathologies.

Signaling Pathway Diagram:

Regulation of MAPK Signaling Pathways (Hypothesized from Danshenol C)

Based on studies of Danshenol C, this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in a variety of cellular processes including inflammation, cell proliferation, and apoptosis.

Signaling Pathway Diagram:

Quantitative Data Summary

| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |

| Danshenol A | Aldose Reductase | - | 0.10 µM | [1] |

| Danshenol A | Cytotoxicity | K562 | 0.53 µg/mL | [1] |

| Danshenol A | Cytotoxicity | QGY | 4.65 µg/mL | [1] |

| Danshenol A | Cytotoxicity | Me180 | 6.89 µg/mL | [1] |

| Danshenol A | Cytotoxicity | T-24 | 7.94 µg/mL | [1] |

Experimental Protocols

Detailed experimental protocols for studies on this compound are not available. The following are generalized protocols for key experimental techniques that would be essential for validating the hypothesized mechanisms of action, based on standard laboratory practices and methodologies cited in studies of other Danshenols.

Western Blotting for Protein Expression Analysis

This protocol is a general guideline for assessing the protein levels of key signaling molecules such as NOX4, p-IKKβ, p-IκBα, PIK3CG, NLRP3, and phosphorylated MAPKs.

Experimental Workflow Diagram:

Methodology:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Specific antibody dilutions need to be optimized.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit.

-

Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for measuring the mRNA levels of genes such as ICAM1, NLRP3, and MAPK-responsive genes.

Experimental Workflow Diagram:

Methodology:

-

Total RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Quantitative PCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Primer sequences for target genes and a housekeeping gene (e.g., GAPDH) need to be designed and validated. A typical thermal cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated. However, based on the activities of its structural analogs, it is reasonable to hypothesize that its primary therapeutic effects are mediated through the inhibition of key inflammatory and oxidative stress pathways, including NF-κB, NLRP3 inflammasome, and MAPK signaling.

Future research should focus on direct experimental validation of these hypothesized pathways for this compound. This would involve comprehensive in vitro and in vivo studies to:

-

Determine the IC50 values of this compound in various cell-based assays related to inflammation and oxidative stress.

-

Quantify the effect of this compound on the expression and phosphorylation of key proteins in the hypothesized signaling pathways.

-

Utilize specific inhibitors and gene-silencing techniques to confirm the role of these pathways in the action of this compound.

-

Evaluate the efficacy of this compound in relevant animal models of inflammatory and cardiovascular diseases.

Such studies will be crucial for a thorough understanding of the pharmacological profile of this compound and for advancing its potential development as a therapeutic agent.

References

Potential Therapeutic Targets of 15-epi-Danshenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Danshenol A is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic targets. Due to the limited specific research on this compound, this document also incorporates data from its close structural isomer, Danshenol A, to infer potential mechanisms and targets. The primary modes of action for these related compounds involve the modulation of oxidative stress and inflammatory pathways, highlighting their potential in cardiovascular and neuroprotective applications.[1]

Core Therapeutic Potential

The primary therapeutic potential of this compound and related abietane-type diterpenoids lies in their antioxidant and anti-inflammatory properties.[1] Research into Danshenol A has demonstrated its ability to interfere with signaling cascades that lead to the production of reactive oxygen species (ROS) and inflammatory mediators.[1] This positions these compounds as promising candidates for the development of therapies for diseases with underlying oxidative or inflammatory components, such as atherosclerosis and neurodegenerative disorders.[1][3]

Quantitative Data on Related Compounds

| Compound | Cell Line | IC50 (µM) |

| Tanshinone IIA | MCF-7 | 5.6 ± 0.7 |

| MDA-MB-231 | 8.9 ± 1.1 | |

| A549 | 12.3 ± 1.5 | |

| Cryptotanshinone | MCF-7 | 7.2 ± 0.9 |

| MDA-MB-231 | 10.1 ± 1.3 | |

| A549 | 15.8 ± 2.0 | |

| Tanshinone I | MCF-7 | 3.8 ± 0.5 |

| MDA-MB-231 | 6.5 ± 0.8 | |

| A549 | 9.7 ± 1.2 |

Data sourced from a study on novel tanshinone derivatives and their effects on various cancer cell lines.[4]

Signaling Pathways and Molecular Targets

The primary signaling pathway elucidated for the closely related Danshenol A involves the inhibition of TNF-α-induced inflammation in endothelial cells. This pathway is crucial in the pathogenesis of atherosclerosis.

TNF-α-Induced ICAM-1 Expression Pathway

Danshenol A has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells. This effect is mediated through the NOX4-dependent IKKβ/NF-κB pathway.[3] The suppression of ICAM-1 expression reduces the adhesion of monocytes to endothelial cells, a critical early step in the development of atherosclerotic plaques.[3]

Caption: Danshenol A's inhibition of the TNF-α/NOX4/NF-κB pathway.

Other related compounds from Danshen, such as Tanshinone IIA, have been shown to modulate a variety of other signaling pathways, suggesting that this compound may also have broader effects. These pathways include:

-

PI3K/Akt Pathway: Involved in cell survival, proliferation, and angiogenesis.[5]

-

MAPK Pathway: A key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[5]

-

JAK/STAT Pathway: Critical for cytokine signaling and immune responses.[6]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound and its related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 or 48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for ICAM-1 Expression

This technique is used to detect and quantify the expression of specific proteins.

-

Cell Lysis: Treat HUVECs with TNF-α (10 ng/mL) with or without pre-treatment with this compound for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ICAM-1 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Caption: A typical workflow for Western Blot analysis.

Conclusion and Future Directions

This compound, along with its related compounds from Salvia miltiorrhiza, represents a promising class of molecules for therapeutic development, particularly in the areas of cardiovascular and neuroprotective medicine. The anti-inflammatory and antioxidant properties demonstrated by Danshenol A through the inhibition of the NOX4/NF-κB pathway provide a strong rationale for further investigation into this compound.

Future research should focus on:

-

Directly assessing the biological activity of this compound to confirm if it shares the same mechanisms as Danshenol A.

-

Determining the quantitative pharmacological parameters of this compound, such as its IC50 and binding affinities for various targets.

-

Expanding the investigation into other potential signaling pathways that may be modulated by this compound.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cardiovascular and neurodegenerative diseases.

A deeper understanding of the molecular targets and mechanisms of action of this compound will be crucial for its successful translation into clinical applications.

References

- 1. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]

- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Danshenols: Current Research on Biological Activities and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenols, a class of abietane-type diterpenoids isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen), have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on Danshenols, with a focus on Danshenol A, B, and C. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing the molecular pathways through which these compounds exert their effects.

It is important to note that while the stereochemistry of natural products is a critical aspect of their biological function, a comprehensive literature search for the specific epimers of Danshenols did not yield significant results. Therefore, this review will focus on the biological activities and mechanisms of action of the commonly studied Danshenol isomers, laying a foundation for future research that may delve into the stereospecific properties of these promising compounds.

Biological Activities and Quantitative Data

Danshenols exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The following tables summarize the available quantitative data from the literature to facilitate a comparative analysis of their potency.

Table 1: Anti-cancer Activity of Danshenol A

| Cell Line | Cancer Type | IC50 (µg/mL) |

| K562 | Chronic Myelogenous Leukemia | 0.53 |

| T-24 | Bladder Cancer | 7.94 |

| QGY | Hepatocellular Carcinoma | 4.65 |

| Me180 | Cervical Cancer | 6.89 |

Table 2: Aldose Reductase Inhibitory Activity of Danshenol A

| Enzyme | IC50 (µM) |

| Aldose Reductase | 0.10 |

Key Signaling Pathways

Danshenols have been shown to modulate several key signaling pathways implicated in various diseases. This section details their mechanisms of action and provides visual representations of these pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Danshenol C has been found to modulate the MAPK signaling pathway, which is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1] Specifically, Danshenol C treatment has been shown to decrease the mRNA expression of MAPK8 (JNK1) and MAPK14 (p38).[2]

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade influenced by Danshenol C. This pathway is vital for immune responses and cell growth. Research indicates that Danshenol C treatment leads to a significant decrease in the mRNA and protein expression of STAT3.[1][2]

PIK3CG/NLRP3 Signaling Pathway

Danshenol B has been shown to alleviate central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway. It suppresses this pathway, which is involved in neuroinflammation.[3] Molecular docking studies have shown a strong binding affinity of Danshenol B to PIK3CG.[3]

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the study of Danshenols.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target genes (e.g., MAPK8, MAPK14, STAT3) in response to Danshenol C treatment.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable method, such as the Trizol method.[2]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[2]

-

Primer Design: Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are designed and synthesized.[2]

-

PCR Amplification: The qRT-PCR reaction is performed using a real-time PCR system. A typical reaction mixture includes SYBR Green PCR Master Mix, template cDNA, and forward and reverse primers.[2]

-

Thermal Cycling: The amplification conditions generally consist of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. For example: pre-denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.[2]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[1]

Western Blotting for Protein Expression Analysis

Objective: To determine the protein expression levels of target proteins (e.g., STAT3, MAPK8, MAPK14) following treatment with Danshenol C.

Methodology:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Mouse Model of Central Post-Stroke Pain (CPSP)

Objective: To evaluate the therapeutic potential of Danshenol B in a mouse model of CPSP.

Methodology:

-

Model Induction: CPSP is induced in mice by injecting collagenase IV into the ventral posterolateral (VPL) and ventral posteromedial (VPM) nuclei of the thalamus.[3]

-

Drug Administration: Danshenol B (e.g., 50 mg/kg) is administered to the mice, typically via oral gavage, for a specified period.[3]

-

Behavioral Testing: Pain-related behaviors are assessed using methods such as the von Frey test for mechanical allodynia and the cold plate test for thermal hyperalgesia.[3]

-

Tissue Collection and Analysis: At the end of the study, brain tissue is collected for molecular analysis, such as qRT-PCR and Western blotting, to investigate the underlying mechanisms.[3]

Conclusion

Danshenols, as active constituents of Salvia miltiorrhiza, demonstrate significant therapeutic potential through their modulation of key signaling pathways involved in inflammation, cancer, and pain. This technical guide has summarized the available quantitative data on their biological activities and provided an overview of the experimental methodologies used to elucidate their mechanisms of action. The detailed diagrams of the MAPK, JAK-STAT, and PIK3CG/NLRP3 signaling pathways offer a visual framework for understanding the molecular interactions of Danshenols. While the current literature provides a strong foundation, further research, particularly into the specific roles and activities of Danshenol epimers, is warranted to fully unlock their therapeutic potential. The detailed protocols and compiled data within this guide are intended to support and facilitate such future investigations by the scientific and drug development communities.

References

- 1. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Methodological & Application

Application Note and Protocol: Isolation and Purification of 15-epi-Danshenol A from Salvia glutinosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the isolation and purification of 15-epi-Danshenol A, a bioactive diterpenoid, from the roots of Salvia glutinosa. The protocol herein describes a systematic approach encompassing extraction, multi-step chromatographic separation, and final purification. The methods are designed to yield high-purity this compound suitable for further biological and pharmacological studies. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Salvia glutinosa, commonly known as glutinous sage, is a rich source of various bioactive compounds, including diterpenoids. Among these, Danshenol A and its epimer, this compound, have garnered interest for their potential therapeutic properties. These compounds belong to the abietane-type diterpenoids, a class of molecules known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The structural similarity of these compounds to tanshinones, found in the well-known medicinal plant Salvia miltiorrhiza, further underscores their pharmacological potential.[1][3]

The successful isolation and purification of this compound are crucial for its accurate pharmacological evaluation and potential as a drug lead. This protocol outlines a robust and reproducible method for obtaining this compound in high purity from the roots of Salvia glutinosa.

Materials and Methods

Plant Material

-

Dried roots of Salvia glutinosa.

Solvents and Reagents

-

Methanol (ACS grade)

-

Dichloromethane (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

This compound standard (for analytical comparison)

Equipment

-

Grinder or mill

-

Soxhlet apparatus or large-scale extraction vessel

-

Rotary evaporator

-

Glass columns for chromatography

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

C18 HPLC columns (preparative and analytical)

-

UV-Vis detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Experimental Protocols

Extraction

-

Preparation of Plant Material: Grind the dried roots of Salvia glutinosa into a coarse powder.

-

Solvent Extraction:

-

Perform an initial defatting step by extracting the powdered root material with n-hexane.

-

Subsequently, extract the defatted plant material with methanol or a mixture of dichloromethane and methanol.[4][5] A common method is sequential extraction with solvents of increasing polarity. For this protocol, we will proceed with a methanol extraction.

-

The extraction can be carried out using a Soxhlet apparatus for several hours or by maceration at room temperature with agitation for 24-48 hours, repeated three times.

-

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process.

Step 1: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column packed with a slurry of silica gel in n-hexane.

-

Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume and monitor the separation by Thin Layer Chromatography (TLC).

-

Pooling of Fractions: Combine fractions containing compounds with similar TLC profiles. Fractions containing diterpenoids, including this compound, are typically eluted with mid-polarity solvent mixtures.

Step 2: Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Application: Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of methanol and apply it to the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with methanol.[6]

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of the target compound using analytical HPLC. Pool the fractions containing this compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System Preparation: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase for the separation of such diterpenoids is a gradient of acetonitrile and water.[4][7]

-

Sample Injection: Dissolve the further purified fraction from the Sephadex column in the mobile phase and inject it into the preparative HPLC system.

-

Purification: Run the HPLC with a suitable gradient program to separate this compound from other closely related compounds.

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time of a standard, if available, or collect all major peaks for subsequent identification.

-

Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.

Purity Assessment and Structural Elucidation

-

Analytical HPLC: Assess the purity of the final compound using an analytical HPLC system with a C18 column and a suitable gradient of acetonitrile and water. A purity of >98% is generally desired for biological assays.[8]

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Determine the molecular weight of the purified compound. The molecular formula for this compound is C₂₁H₂₀O₄, with a molecular weight of 336.4 g/mol .[8][9]

-

Nuclear Magnetic Resonance (NMR): Use ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of this compound by comparing the spectral data with published values.

-

Data Presentation

Table 1: Summary of a Representative Purification of this compound from Salvia glutinosa

| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |

| Methanol Extraction | 500 g (Dried Roots) | 25,000 | 5.0 | ~5-10 |

| Silica Gel Chromatography | 25 | 1,500 | 6.0 | ~40-50 |

| Sephadex LH-20 Chromatography | 1.5 | 300 | 20.0 | ~70-80 |

| Preparative HPLC | 0.3 | 50 | 16.7 | >98 |

Note: The yield and purity values presented are illustrative and may vary depending on the specific experimental conditions and the quality of the plant material.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

References

- 1. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]

- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. mdpi.com [mdpi.com]

- 6. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biorbyt [biorbyt.com]

- 9. 15-Epi-danshenol-A | 216987-13-2 | RIA98713 | Biosynth [biosynth.com]

Application Notes and Protocols for the Quantification of 15-epi-Danshenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Danshenol A is a diterpenoid and an active metabolite derived from Salvia miltiorrhiza (Danshen), a widely used traditional Chinese medicine. As an epimer of Danshenol A, its distinct stereochemistry may confer unique pharmacological properties, making its accurate quantification crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development. These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily focusing on a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols are based on established methods for the analysis of Danshenol A and principles of chiral separation.

I. Analytical Method: UPLC-MS/MS

A sensitive and selective UPLC-MS/MS method is the recommended approach for the quantification of this compound in complex biological matrices such as plasma. This technique offers high resolution, rapid analysis time, and the specificity required to differentiate and quantify stereoisomers.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Caption: General workflow for this compound quantification.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from rat plasma.

Materials:

-

Rat plasma samples

-

This compound reference standard

-

Internal Standard (IS) working solution (e.g., p-hydroxybenzoic acid, 1 µg/mL in water)

-

Methanol (HPLC grade)

-

1 M Hydrochloric acid solution

-

Microcentrifuge tubes (1.5 mL)

Protocol:

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (1 µg/mL).

-

Add 50 µL of water (or standard solution for calibration curve).

-

Add 10 µL of 1 M hydrochloric acid solution.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Operating Conditions

The following conditions are proposed for the separation and quantification of this compound. A chiral column is essential for the separation of the epimers.

Table 1: UPLC-MS/MS Parameters

| Parameter | Recommended Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Chiral stationary phase column (e.g., Chiralpak series) for separation of epimers. Dimensions: 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start with 95% A, linear gradient to 5% A over 5 min, hold for 1 min, return to initial conditions over 0.5 min, and re-equilibrate for 1.5 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 22 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

Mass Spectrometric Detection

Quantification is performed using Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 197 | 135 | 16 |

| Internal Standard (p-hydroxybenzoic acid) | 137 | 93 | 20 |

II. Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines. The following tables summarize typical acceptance criteria and expected performance data.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | IS-normalized matrix factor should be between 0.85 and 1.15 |

| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions (bench-top, freeze-thaw, long-term) |

Table 4: Representative Quantitative Data for Method Validation

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | 8.9 | -5.2 | 11.3 | -3.8 |

| Low QC | 15 | 6.5 | 3.1 | 8.2 | 4.5 |

| Medium QC | 150 | 4.8 | -1.7 | 6.1 | -0.9 |

| High QC | 750 | 3.9 | 2.5 | 5.4 | 1.8 |

III. Signaling Pathway Diagram